1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one is a complex organic compound that features a unique structure combining a pyridinone ring with an oxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a pyridinone derivative through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial and may involve techniques such as recrystallization, chromatography, or distillation to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce various reduced heterocycles.
Scientific Research Applications
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one: shares structural similarities with other oxadiazole and pyridinone derivatives.
2-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-3(1H)-one: A positional isomer with different biological activities.
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one: A compound with a quinoline ring instead of pyridinone, showing varied pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
The compound 1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N4O2
- Molecular Weight : 224.23 g/mol
This compound features a pyridinone core linked to an oxadiazole moiety via a methylene bridge, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the 1,2,4-oxadiazole unit have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- Western blot analysis indicated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage in MCF-7 cells, suggesting induction of apoptosis .
- Molecular docking studies revealed strong hydrophobic interactions between the compound and the estrogen receptor (ER), similar to those observed with Tamoxifen, indicating potential as an ER modulator .
- HDAC Inhibition :
Other Biological Activities
Beyond anticancer properties, oxadiazole derivatives are also noted for their antiparasitic and antimicrobial activities. For instance:
- Antiparasitic Activity : Some oxadiazole derivatives have shown efficacy against various parasitic infections, although specific data on the compound is limited.
- Antimicrobial Properties : Compounds in this class have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Summary of Biological Activities
Properties
IUPAC Name |
1-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-5-4-8-12-9(16-13-8)7-14-6-2-1-3-10(14)15/h1-3,6H,4-5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYUSJWADSIFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NC(=NO2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.